2-methyl-5-(piperidin-3-yloxy)pyridine
Description
2-Methyl-5-(piperidin-3-yloxy)pyridine (CAS: 946681-30-7) is a pyridine derivative with a methyl group at the 2-position and a piperidin-3-yloxy substituent at the 5-position. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol . The compound is often studied as a hydrochloride salt (C₁₁H₁₇ClN₂O, MW: 228.72 g/mol), which enhances aqueous solubility .
Properties
IUPAC Name |
2-methyl-5-piperidin-3-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-5-11(8-13-9)14-10-3-2-6-12-7-10/h4-5,8,10,12H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGHEPHQLICVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-methyl-5-hydroxypyridine with 3-chloropiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the piperidin-3-yloxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles, bases like potassium carbonate, solvents like dimethylformamide.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-methyl-5-(piperidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-methyl-5-(piperidin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various interactions with the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-methyl-5-(piperidin-3-yloxy)pyridine with key analogs:
Pharmacological and Functional Differences
Receptor Binding and Selectivity ABT-089: A potent α4β2 nAChR agonist (Ki = 16 nM) with partial agonist activity at other subtypes. Demonstrates neuroprotection against glutamate-induced toxicity (EC₅₀ = 3–10 μM) . The absence of a trifluoromethyl group (cf. ) may reduce metabolic stability but improve solubility.
Solubility and Lipophilicity
- The piperidine ring in this compound introduces basicity (pKa ~10), enhancing water solubility in protonated form. In contrast, 4-(hexyloxy)-2-methyl-5-(phenylethynyl)pyridine is highly lipophilic due to the hexyloxy and phenylethynyl groups, favoring membrane permeability.
Metabolic Stability The trifluoromethyl group in 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine resists oxidative metabolism, increasing half-life.
Synthetic Accessibility
- This compound is synthesized via nucleophilic substitution or coupling reactions, similar to 4-(hexyloxy)-2-methyl-5-(phenylethynyl)pyridine (62% yield using NaH/THF) . In contrast, ABT-089 requires stereoselective synthesis of the pyrrolidinylmethoxy group .
Key Research Findings
- ABT-089 showed 10-fold selectivity for α4β2 over α7 nAChRs, highlighting the impact of substituent position (3 vs. 5) on receptor subtype specificity .
- 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine’s trifluoromethyl group improved in vitro stability by 40% compared to non-fluorinated analogs .
- 2-Methyl-5-(pyridin-3-yloxy)pyridine exhibited reduced basicity (pKa ~5) compared to piperidine analogs, affecting its pharmacokinetic profile.
Biological Activity
2-Methyl-5-(piperidin-3-yloxy)pyridine, a compound with the CAS number 1139878-64-0, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C12H16N2O
Molecular Weight : 204.27 g/mol
IUPAC Name : this compound dihydrochloride
The compound features a pyridine ring substituted with a piperidinyl ether, which is crucial for its interaction with biological targets. Its unique structure allows it to modulate various biochemical pathways.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter breakdown, particularly acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's disease.
- Receptor Modulation : It acts as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), enhancing cholinergic signaling without directly activating the receptor. This mechanism may lead to fewer side effects compared to traditional agonists .
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
-
Neuropharmacological Effects :
- Cognitive Enhancement : In rodent models, the compound improved memory deficits induced by scopolamine, suggesting potential applications in treating cognitive impairments .
- Neuroprotective Properties : It may protect neurons from degeneration by promoting survival pathways through mAChR modulation.
-
Anticancer Activity :
- Cytotoxic Effects : Preliminary studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes its IC50 values against different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 7.9 - 92 |
| Ovarian Cancer | 10 - 50 |
| Colorectal Cancer | 15 - 60 |
These results indicate that structural modifications can significantly influence the potency of piperidine derivatives against cancer cells .
- Anti-inflammatory Effects :
- The compound's structural features may also allow it to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.
Case Studies
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
- Alzheimer's Disease Model : A preclinical study involving transgenic mice demonstrated that administration of this compound significantly improved cognitive function and reduced amyloid-beta plaque accumulation, a hallmark of Alzheimer's pathology .
- Pain Management : Research explored its role as a dual ligand for histamine H3 and sigma-1 receptors, showing potential efficacy in managing nociceptive and neuropathic pain. This dual action may provide a novel approach for pain relief with fewer side effects compared to existing analgesics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
